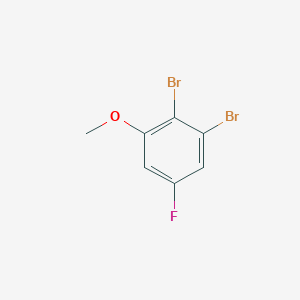

2,3-Dibromo-5-fluoroanisole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-5-fluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2FO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUNDROPMHVVEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dibromo 5 Fluoroanisole

Retrosynthetic Analysis of 2,3-Dibromo-5-fluoroanisole

A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnections involve the carbon-bromine and carbon-fluorine bonds, as well as the methoxy (B1213986) group. One common approach is to consider the sequential introduction of the halogen substituents onto a fluoroanisole or dibromoanisole precursor. Another strategy involves the construction of the aromatic ring with the desired substitution pattern from simpler, functionalized building blocks. This can be conceptualized by disconnecting the molecule into a di- or tri-substituted benzene (B151609) derivative that can be further elaborated. For instance, a key disconnection could be made at the C-Br bonds, leading back to 3-fluoroanisole, which would then require a regioselective dibromination. Alternatively, disconnection at the C-F bond suggests a synthesis starting from a dibromoanisole precursor, which would then undergo fluorination. More complex retrosynthetic pathways might involve disconnections that break the aromatic ring, pointing towards a synthesis from non-aromatic precursors, although this is generally less common for this type of molecule.

Direct Halogenation Strategies

Direct halogenation of a pre-existing aromatic core represents a common and often efficient method for the synthesis of this compound. This approach is contingent on controlling the regioselectivity of the halogenation reactions.

Regioselective Bromination of Fluoroanisole Precursors

The synthesis of this compound can be achieved through the direct bromination of a fluoroanisole precursor. The key challenge in this approach is to control the position of the incoming bromine atoms. The methoxy group (-OCH3) is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. In 3-fluoroanisole, the positions ortho and para to the methoxy group are C2, C4, and C6. The position para to the fluorine is C6, and the positions ortho are C2 and C4. The combined directing effects would favor substitution at the C2, C4, and C6 positions.

To achieve the desired 2,3-dibromo substitution pattern, the directing effects must be carefully managed. Often, steric hindrance and the specific brominating agent used can influence the regioselectivity. Electrophilic aromatic bromination is a common method for preparing aryl bromides. nih.gov Various brominating agents such as N-bromosuccinimide (NBS) in solvents like acetonitrile (B52724) can exhibit high regioselectivity. nih.gov For instance, the bromination of anisole (B1667542) with NBS in acetonitrile is highly para-selective. nih.gov When the para position is blocked, bromination typically occurs at the ortho position. nih.gov In the case of 3-fluoroanisole, achieving dibromination at the 2 and 3 positions requires overcoming the strong directing influence of the methoxy group to the 4 and 6 positions. This may necessitate the use of specific catalysts or reaction conditions to favor the desired isomer.

Fluorination of Dibromoanisole Precursors

An alternative direct halogenation strategy involves the fluorination of a dibromoanisole precursor. This approach requires the synthesis of the appropriately substituted dibromoanisole, followed by the introduction of the fluorine atom. The fluorination of aromatic compounds can be challenging and often requires specialized reagents.

Electrochemical fluorination is one method that has been used to introduce fluorine atoms into aromatic rings. For example, the electrochemical fluorination of anisole has been shown to produce 2- and 4-fluoroanisoles. researchgate.net However, controlling the regioselectivity of such reactions on a polysubstituted ring can be difficult. Another approach involves nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present on the dibromoanisole precursor. More modern methods for fluorination might employ electrophilic fluorinating agents like Selectfluor™ (F-TEDA-BF4). chem-soc.si The success of this strategy hinges on the availability of the correct dibromoanisole isomer and a fluorination method that provides the desired regioselectivity without significant side product formation.

Multi-step Convergent Synthesis Approaches

Convergent synthesis strategies involve the preparation of functionalized building blocks that are then combined to form the target molecule. These methods can offer greater control over the final substitution pattern.

Construction via Substituted Benzenediazonium (B1195382) Salts

The use of benzenediazonium salts is a versatile method for introducing a variety of substituents onto an aromatic ring, including halogens. A plausible route to this compound could start from a suitably substituted aniline. For instance, a dianiline could be diazotized and subsequently treated with the appropriate halide source in a Sandmeyer-type reaction.

A related strategy involves the diazotization of polyfluoroanilines followed by nucleophilic aromatic substitution of a fluorine atom with a methoxy group and subsequent reductive removal of the diazonium group. oup.com This method has been successfully used for the synthesis of various fluoroanisoles. oup.com For example, the diazotization of 2,6-difluoroaniline (B139000) in sulfuric acid and subsequent reaction with methanol (B129727) in the presence of copper powder yields 3-fluoroanisole. oup.com This approach could potentially be adapted by starting with a dibromofluoroaniline derivative to synthesize this compound. The introduction of bromine atoms could occur before or after the formation of the anisole functionality. For instance, a brominated fluoroaniline (B8554772) could be converted to the corresponding anisole via the diazonium salt intermediate.

Coupling Reactions Involving Halogenated Aromatic Building Blocks

Modern cross-coupling reactions provide powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions can be employed to assemble the this compound framework from smaller, halogenated aromatic building blocks.

For example, a Suzuki-Miyaura, Negishi, or Stille cross-coupling reaction could be envisioned. ambeed.com These reactions typically involve the coupling of a halogenated aromatic compound with an organometallic reagent. ambeed.com A potential strategy could involve the coupling of a dihalogenated boronic acid or ester with a halogenated anisole derivative. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these transformations. beilstein-journals.orgnih.gov For instance, the Sonogashira coupling, which forms carbon-carbon bonds between aryl halides and terminal alkynes, demonstrates the utility of palladium catalysis in building complex aromatic structures. beilstein-journals.org While not directly applicable to the C-Br and C-F bond formation in this context, the principles of palladium-catalyzed cross-coupling are transferable to other coupling partners.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds, allowing for the introduction of various substituents onto an aromatic core. For a molecule like this compound, these reactions would typically be employed to modify the aromatic ring by coupling with organometallic reagents. The Suzuki-Miyaura, Heck, and Sonogashira reactions are prominent examples of such transformations. organic-chemistry.orgpsu.eduresearchgate.net

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is particularly relevant. kfupm.edu.saresearchgate.net Research on the site-selective Suzuki-Miyaura reactions of closely related dibrominated fluorobenzenes, such as 1,2-dibromo-4-fluorobenzene (B1585839), provides significant insight. In these cases, the differential reactivity of the bromine atoms, influenced by the electronic and steric effects of the adjacent fluorine atom, can be exploited to achieve selective mono- or di-arylation. A study on the reaction of 1,2-dibromo-4-fluorobenzene with arylboronic acids demonstrated that fluorinated terphenyls could be synthesized in moderate to good yields. chemicalbook.com The choice of catalyst, such as Pd(PPh₃)₄, and base, like cesium carbonate, is crucial for achieving high yields, though regioselectivity between the electronically similar C1 and C2 positions can be challenging. chemicalbook.comresearchgate.net

Other cross-coupling reactions like the Heck reaction (coupling with an alkene), Sonogashira coupling (coupling with a terminal alkyne), and palladium-catalyzed cyanation (introduction of a nitrile group) also represent viable, though less directly documented, pathways for derivatizing the 2,3-dibromo-5-fluoroaryl scaffold. nih.govfu-berlin.dersc.orgorganic-chemistry.org

Williamson Ether Synthesis in the Context of Halogenated Phenols

The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. francis-press.com In the context of this compound, this translates to the O-methylation of its corresponding phenolic precursor, 2,3-Dibromo-5-fluorophenol. vaia.com This is often the most direct and efficient synthetic strategy.

The synthesis first requires access to 2,3-Dibromo-5-fluorophenol. This intermediate can be prepared through the bromination of 5-fluorophenol or via the demethylation of this compound itself, typically using a strong Lewis acid like boron tribromide (BBr₃). evitachem.comchemicalbook.com

Once the 2,3-Dibromo-5-fluorophenol is obtained, it is deprotonated with a suitable base to form the phenoxide ion. Common bases include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH). The resulting phenoxide then acts as a nucleophile, attacking a methylating agent such as dimethyl sulfate (B86663) ((CH₃)₂SO₄) or methyl iodide (CH₃I) in an Sₙ2 reaction to form the desired anisole. vaia.comnih.govpsu.edu The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. These principles can be applied to the synthesis of this compound.

Solvent-free, or mechanochemical, reactions represent a significant green chemistry approach. mdpi.comcolab.ws The bromination of a fluoroanisole or fluorophenol precursor could potentially be achieved by grinding the substrate with a solid brominating agent like N-bromosuccinimide (NBS), thereby eliminating the need for hazardous chlorinated solvents. rwth-aachen.ded-nb.info This method often leads to shorter reaction times and simpler work-up procedures.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Dibromo 5 Fluoroanisole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of molecular structures. For 2,3-Dibromo-5-fluoroanisole, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be employed to unequivocally determine its structure.

¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The substitution pattern on the benzene (B151609) ring—two bromine atoms, one fluorine atom, and a methoxy group—results in a unique electronic environment for each proton.

The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. This region is characteristic of methoxy groups attached to an aromatic ring.

The aromatic region is expected to show two signals corresponding to the two aromatic protons, H-4 and H-6. The chemical shifts of these protons are influenced by the electronic effects of the surrounding substituents. The bromine atoms are inductively withdrawing but have a modest resonance effect. The fluorine atom is strongly electron-withdrawing via induction, and the methoxy group is electron-donating through resonance.

H-4: This proton is situated between a bromine and a fluorine atom. The strong deshielding effect of the adjacent fluorine atom is expected to shift this proton significantly downfield. It would likely appear as a doublet of doublets due to coupling with the adjacent fluorine atom and the meta-coupled H-6 proton.

H-6: This proton is positioned between a fluorine and a bromine atom. It will also be deshielded and is expected to appear as a doublet of doublets, coupling to the adjacent fluorine atom and the meta-coupled H-4 proton.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -OCH₃ | 3.90 | s (singlet) | - |

| H-4 | 7.10 - 7.30 | dd (doublet of doublets) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz |

| H-6 | 6.90 - 7.10 | dd (doublet of doublets) | J(H-F) ≈ 4-6 Hz, J(H-H) ≈ 2-3 Hz |

¹³C NMR Spectroscopic Analysis and Carbon Environment Elucidation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are anticipated: six for the aromatic ring and one for the methoxy group. The chemical shifts are influenced by the electronegativity of the attached substituents and resonance effects.

C-1 (C-OCH₃): This carbon, bonded to the electron-donating methoxy group, is expected to be shielded relative to other substituted carbons and will likely appear as a doublet due to coupling with the fluorine atom.

C-2 and C-3 (C-Br): The carbons bearing bromine atoms are expected to be shifted downfield due to the "heavy atom" effect and inductive withdrawal, though less so than carbons attached to more electronegative atoms.

C-4 (C-H): This carbon will be influenced by the adjacent fluorine, leading to a downfield shift and a large one-bond carbon-fluorine coupling constant.

C-5 (C-F): The carbon directly attached to the fluorine atom will experience a very large downfield shift and will exhibit a very large one-bond carbon-fluorine coupling constant.

C-6 (C-H): This carbon will also show coupling to the fluorine atom, though smaller than that of C-4.

-OCH₃: The methoxy carbon will appear in the typical upfield region for such groups.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| -OCH₃ | 55 - 60 | s (singlet) |

| C-6 | 110 - 115 | d (doublet) |

| C-2 | 112 - 118 | d (doublet) |

| C-3 | 115 - 120 | s (singlet) or d (doublet) |

| C-4 | 120 - 125 | d (doublet) |

| C-1 | 150 - 155 | d (doublet) |

| C-5 | 158 - 163 | d (doublet) |

¹⁹F NMR Spectroscopic Analysis for Fluorine Environment

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. In this compound, a single fluorine environment is present. The chemical shift will be influenced by the electronic nature of the other substituents on the ring. The signal is expected to be a doublet of doublets due to coupling with the two ortho protons (H-4 and H-6). The chemical shift is typically referenced to a standard like CFCl₃.

Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-5 | -110 to -125 | dd (doublet of doublets) | J(F-H4) ≈ 8-10 Hz, J(F-H6) ≈ 4-6 Hz |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structure Confirmation

To confirm the assignments made from one-dimensional NMR spectra, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the aromatic protons H-4 and H-6, confirming their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks between H-4 and C-4, H-6 and C-6, and the methoxy protons and the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. Key expected correlations would include:

The methoxy protons to C-1.

H-4 to C-2, C-5, and C-6.

H-6 to C-1, C-4, and C-5.

These 2D NMR experiments would provide an unambiguous confirmation of the connectivity of the atoms in this compound and solidify the structural elucidation.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

The FTIR spectrum of this compound is predicted to display characteristic absorption bands for the C-H, C=C, C-O, C-F, and C-Br bonds.

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching of the methoxy group will appear in the 3000-2850 cm⁻¹ range.

C=C stretching: Aromatic ring C=C stretching vibrations typically produce a series of peaks in the 1600-1450 cm⁻¹ region.

C-O stretching: The aryl-alkyl ether linkage (Ar-O-CH₃) is expected to show a strong, characteristic absorption band in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

C-F stretching: A strong absorption due to the C-F bond stretching is expected in the 1250-1020 cm⁻¹ range. This band may overlap with the C-O stretching bands.

C-Br stretching: The C-Br stretching vibrations occur at lower frequencies, typically in the 680-515 cm⁻¹ range.

Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 3000 - 2850 | C-H stretch | -OCH₃ |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1275 - 1200 | C-O stretch (asymmetric) | Aryl-alkyl ether |

| 1075 - 1020 | C-O stretch (symmetric) | Aryl-alkyl ether |

| 1250 - 1020 | C-F stretch | Aryl-fluoride |

| 680 - 515 | C-Br stretch | Aryl-bromide |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful technique for probing the vibrational modes of a molecule, providing a fingerprint based on the inelastic scattering of monochromatic light. For this compound, the FT-Raman spectrum would be expected to exhibit characteristic bands corresponding to the vibrations of the substituted benzene ring and the methoxy group.

The interpretation of the spectrum would involve identifying key vibrational modes. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to predict vibrational frequencies and assist in the assignment of observed bands in the spectra of related molecules. researchgate.netlbp.worldresearchgate.netresearchgate.net

Predicted FT-Raman Spectral Data for this compound

| Predicted Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment |

| 3100 - 3000 | Aromatic C-H stretching |

| 2950 - 2850 | -OCH₃ group C-H stretching (asymmetric and symmetric) |

| 1600 - 1450 | Aromatic ring C=C stretching |

| 1260 - 1200 | Aryl C-O stretching (asymmetric) |

| 1100 - 1000 | C-F stretching |

| 1050 - 1000 | -OCH₃ group rocking |

| 700 - 500 | C-Br stretching |

| Below 500 | Various ring deformation and out-of-plane bending modes |

This table is predictive and based on characteristic vibrational frequencies of similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural elucidation.

For this compound (C₇H₅Br₂FO), the molecular weight is approximately 285.9 g/mol . The presence of two bromine atoms is a key feature, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with peaks separated by 2 mass units.

Predicted Mass Spectrometry Fragmentation Data for this compound

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways common to aromatic ethers and halogenated compounds. libretexts.orgscienceready.com.auresearchgate.netdocbrown.info

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Common Fragmentation Pathway |

| [M]+, [M+2]+, [M+4]+ | [C₇H₅Br₂FO]⁺ | Molecular ion |

| [M-15]+ | [C₆H₂Br₂FO]⁺ | Loss of a methyl radical (•CH₃) from the methoxy group |

| [M-31]+ | [C₆H₅Br₂F]⁺ | Loss of a methoxy radical (•OCH₃) |

| [M-79/81]+ | [C₇H₅BrFO]⁺ | Loss of a bromine radical (•Br) |

| [M-15-79/81]+ | [C₆H₂BrFO]⁺ | Sequential loss of a methyl and a bromine radical |

This table represents predicted fragmentation patterns. The m/z values are nominal and the presence of bromine isotopes will lead to characteristic peak clusters.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. cymitquimica.com By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, revealing bond lengths, bond angles, and intermolecular interactions.

As of the current literature survey, there is no publicly available information to indicate that a single-crystal X-ray diffraction study has been performed on this compound. Therefore, no crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, can be reported. For this technique to be applicable, the compound would first need to be synthesized and then crystallized to produce a single crystal of suitable quality for diffraction analysis.

Computational and Theoretical Studies on 2,3 Dibromo 5 Fluoroanisole

Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. semanticscholar.org The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org Conversely, a large energy gap indicates high kinetic stability. irjweb.com Computational methods can accurately predict the energies of these orbitals and thus the reactivity of 2,3-Dibromo-5-fluoroanisole. The distribution of the HOMO and LUMO across the molecule can also pinpoint the likely sites for nucleophilic and electrophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies and Related Properties for a Halogenated Anisole (B1667542) Derivative

| Parameter | Energy (eV) |

| E(HOMO) | -6.58 |

| E(LUMO) | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.33 |

| Ionization Potential (I) | 6.58 |

| Electron Affinity (A) | 1.25 |

| Chemical Hardness (η) | 2.67 |

| Electrophilicity Index (ω) | 1.89 |

| Note: This table is illustrative, based on typical values for similar compounds. Specific calculations are needed for this compound. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure elements: bonds, lone pairs, and core orbitals.

The primary use of NBO analysis is to study intramolecular interactions, such as hyperconjugation, which involves the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. ijrte.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). For this compound, NBO analysis could reveal interactions between the lone pairs on the oxygen, fluorine, and bromine atoms and the antibonding orbitals of the aromatic ring. This provides insight into the influence of the substituents on the electronic structure and stability of the molecule. NBO analysis also provides a more chemically intuitive picture of atomic charges compared to other methods like Mulliken population analysis.

Table 3: Representative NBO Analysis - Second-Order Perturbation Energies E(2) for a Halogenated Anisole Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(2) O | σ(C-C) | 3.5 |

| LP(3) Br | σ(C-C) | 1.8 |

| LP(3) F | σ(C-C) | 0.9 |

| σ(C-H) | σ(C-C) | 2.1 |

| Note: LP denotes a lone pair orbital. This table shows hypothetical, yet typical, stabilization energies from hyperconjugative interactions. Actual values would depend on specific calculations for this compound. |

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational modes and their corresponding frequencies can be determined. vasp.at

For this compound, DFT calculations (e.g., using the B3LYP functional) can predict the complete vibrational spectrum. researchgate.net The calculated frequencies are typically scaled by an empirical factor (around 0.96 for B3LYP) to account for anharmonicity and other systematic errors, leading to excellent agreement with experimental data. researchgate.net This allows for a confident assignment of the observed spectral bands to specific molecular motions, such as C-H stretching, C-Br stretching, C-F stretching, and the various vibrations of the methoxy (B1213986) group and the aromatic ring. A Potential Energy Distribution (PED) analysis can further detail the contribution of each internal coordinate to a given normal mode. researchgate.net

Table 4: Representative Calculated and Experimental Vibrational Frequencies for a Halogenated Anisole Derivative

| Assignment | Calculated (Scaled) Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3085 | 3088 |

| C-H stretch (methyl) | 2950 | 2955 |

| C=C stretch (aromatic) | 1580 | 1582 |

| C-O-C asymmetric stretch | 1250 | 1255 |

| C-F stretch | 1155 | 1160 |

| C-Br stretch | 680 | 685 |

| Note: This is an illustrative table. A full analysis would include all vibrational modes of this compound. |

NMR Chemical Shift Predictions and Correlation with Experimental Data

Computational methods are increasingly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F, etc.). mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for these calculations and is often used in conjunction with DFT. ijrte.org

By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts can be predicted relative to a standard reference compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). These predictions are highly sensitive to the molecular geometry and electronic environment. biorxiv.org For this compound, theoretical predictions of ¹H, ¹³C, and ¹⁹F NMR spectra would be invaluable for assigning the experimental signals, especially given the complex splitting patterns expected from the various couplings. Comparing the calculated shifts with experimental data can also serve as a stringent test of the accuracy of the computed molecular structure. chemrxiv.org

Table 5: Representative Predicted ¹³C NMR Chemical Shifts (ppm) for a Halogenated Anisole Derivative (GIAO/DFT)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-O | 158.5 |

| C-F | 162.0 (J_CF = 245 Hz) |

| C-Br | 115.0 |

| C-H | 110.0 - 130.0 |

| O-CH₃ | 56.0 |

| Note: This table is for illustrative purposes. Chemical shifts are relative to a reference standard. Actual values for this compound would require specific calculations and may vary depending on the solvent. |

Conformational Analysis and Rotational Barriers of the Methoxy Group

The conformational preferences and the rotational energy landscape of the methoxy group in substituted anisoles are pivotal in determining their chemical and physical properties. For this compound, a detailed understanding of the orientation of the methoxy group relative to the aromatic ring is crucial. While direct computational or experimental studies specifically targeting this compound are not extensively available in the reviewed literature, a comprehensive analysis can be constructed by examining studies on structurally analogous compounds.

The rotational barrier of the methoxy group in anisole derivatives is primarily governed by a delicate balance of steric and electronic effects. In anisole itself, the planar conformation, where the methoxy group lies in the plane of the benzene (B151609) ring, is the most stable. This preference is attributed to the favorable overlap between the oxygen lone pair and the aromatic π-system. However, the introduction of substituents, particularly at the ortho positions, can dramatically alter this preference.

Computational studies on various substituted anisoles provide insight into the expected conformational behavior of this compound. The presence of a bulky bromine atom at the 2-position (ortho to the methoxy group) is expected to introduce significant steric hindrance with the methoxy group. Research on 2,6-dibromoanisole has demonstrated that ortho-bromo substituents force the methoxy group into a stable perpendicular conformation relative to the aromatic ring to alleviate steric strain. cdnsciencepub.comcdnsciencepub.com This steric repulsion typically results in a substantial energy barrier to rotation.

In the case of this compound, the single ortho-bromo substituent at the C2 position is the dominant factor in dictating the conformational preference. It is highly probable that the most stable conformer will feature the methoxy group oriented away from the bromine atom. The rotation around the C-O bond would likely exhibit two main energy minima, corresponding to syn- and anti-planar conformations relative to the C-H bond at the C6 position, though these would be significantly distorted from a true planar arrangement due to the ortho-bromo group. The most stable conformation is anticipated to be the one where the methyl group is directed away from the bulky bromine substituent.

The fluorine atom at the 5-position and the bromine atom at the 3-position are expected to have a more subtle electronic influence on the rotational barrier compared to the steric effect of the ortho-bromine. Studies on fluoroanisoles have shown that fluorine substitution can modulate the rotational barrier. For instance, in 3-fluoroanisole, a higher barrier to internal rotation of the methoxy group was found compared to anisole itself. researchgate.netresearchgate.net

To illustrate the influence of substituents on the rotational barrier of the methoxy group, the following table summarizes findings for related anisole derivatives.

| Compound | Substituent Position(s) | Preferred Conformation of Methoxy Group | Rotational Barrier (kcal/mol) | Reference |

| Anisole | - | Planar | ~2.5 - 5.0 | nih.gov |

| 4-Fluoroanisole | 4-Fluoro | Near Planar | ~6 | cdnsciencepub.comcdnsciencepub.com |

| 2,6-Dibromoanisole | 2,6-Dibromo | Perpendicular | >6 | cdnsciencepub.com |

| 3-Fluoroanisole | 3-Fluoro | Planar | Higher than anisole | researchgate.netresearchgate.net |

Table 1: Conformational Preferences and Rotational Barriers for Selected Anisole Derivatives.

Based on these analogous systems, the rotational barrier for the methoxy group in this compound is predicted to be significant. The energy profile for rotation around the C(1)-O bond would likely show a high-energy transition state when the methoxy group eclipses the ortho-bromine atom. The global energy minimum would correspond to a non-planar (skewed) conformation where the methyl group is oriented away from the 2-bromo substituent. The fluorine and the second bromine substituent at the meta positions would further modulate the electronic environment of the ring, potentially influencing the exact height of the rotational barrier.

Theoretical calculations, such as Density Functional Theory (DFT), would be instrumental in precisely mapping the potential energy surface for the rotation of the methoxy group in this compound. Such studies would allow for the accurate determination of the dihedral angles of the stable conformers and the energy barriers separating them.

Reactivity and Chemical Transformations of 2,3 Dibromo 5 Fluoroanisole

Reactions at the Bromine Substituents

The carbon-bromine bonds are the most reactive sites in 2,3-dibromo-5-fluoroanisole for a variety of synthetic transformations. The difference in the electronic and steric environment of the bromine atoms at the C-2 and C-3 positions can lead to regioselective reactions under controlled conditions.

Metal-Halogen Exchange and Grignard Reagent Formation

Metal-halogen exchange is a common and synthetically useful reaction for aryl bromides, providing a route to generate reactive organometallic intermediates. wikipedia.org This transformation is typically achieved at low temperatures using organolithium reagents, such as n-butyllithium or tert-butyllithium. wikipedia.orgtcnj.edu The resulting aryllithium species can then be trapped with various electrophiles.

For this compound, the reaction with one equivalent of an organolithium reagent is expected to be regioselective. The methoxy (B1213986) group can direct the metalation to the ortho position (C-2). This is due to the coordination of the lithium atom to the oxygen of the methoxy group, which stabilizes the transition state for the exchange at the proximal C-2 bromine. Studies on similar 3-substituted 1,2-dibromoarenes have shown that halogen-metal exchange occurs predominantly at the 2-position, which is ortho to the directing group. nih.govresearchgate.netorganic-chemistry.org

Alternatively, Grignard reagents can be formed by reacting this compound with magnesium metal in an ethereal solvent like THF or diethyl ether. youtube.com The formation of the Grignard reagent may also exhibit regioselectivity, though it can sometimes be less selective than lithium-halogen exchange. The resulting organomagnesium compound is a powerful nucleophile for forming carbon-carbon and carbon-heteroatom bonds.

| Reagent | Typical Conditions | Expected Major Intermediate |

| n-Butyllithium | THF, -78 °C | 2-Lithio-3-bromo-5-fluoroanisole |

| Magnesium | THF, reflux | 2-Bromomagnesio-3-bromo-5-fluoroanisole |

Cross-Coupling Reactions (Suzuki, Stille, Negishi, Heck)

The bromine substituents on this compound make it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. wikipedia.orgwikipedia.orgwikipedia.orgnih.govlibretexts.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. Depending on the stoichiometry of the coupling partners, either mono- or di-substitution can be achieved. The higher reactivity of the C-Br bond compared to the C-F bond allows for selective coupling at the bromine positions.

Suzuki Coupling : This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govlibretexts.orgorganic-chemistry.org It is widely used due to the stability and low toxicity of the boron reagents.

Stille Coupling : In a Stille coupling, the coupling partner is an organotin compound (organostannane). wikipedia.orgorganic-chemistry.orgrsc.orglibretexts.orgharvard.edu This reaction is very versatile and tolerates a wide range of functional groups.

Negishi Coupling : The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. wikipedia.orgorganic-chemistry.orgnih.govnih.gov Organozinc compounds are highly reactive, often leading to high yields and fast reaction times.

Heck Reaction : The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgmdpi.comnih.gov This reaction is a powerful tool for the synthesis of complex olefinic structures.

| Coupling Reaction | Coupling Partner | Typical Catalyst | Product Type |

| Suzuki | R-B(OH)2 | Pd(PPh3)4, Pd(OAc)2 | Biaryl, etc. |

| Stille | R-Sn(Bu)3 | Pd(PPh3)4, Pd2(dba)3 | Biaryl, etc. |

| Negishi | R-ZnX | Pd(PPh3)4, Ni(acac)2 | Biaryl, etc. |

| Heck | Alkene | Pd(OAc)2 | Substituted Alkene |

Reactions at the Fluorine Substituent

The carbon-fluorine bond is significantly stronger than the carbon-bromine bond, making the fluorine substituent on the aromatic ring much less reactive.

Limitations and Challenges in Fluorine Displacement

Direct nucleophilic displacement of an unactivated aryl fluoride (B91410) is extremely difficult due to the high strength of the C-F bond and the poor leaving group ability of the fluoride ion. In this compound, the absence of strong electron-withdrawing groups ortho or para to the fluorine atom means that the aromatic ring is not sufficiently activated for a standard SNAr reaction. youtube.comyoutube.com Attempts to displace the fluorine with common nucleophiles under typical conditions would likely result in no reaction or reaction at the more labile bromine positions.

Potential for SNAr under Specific Conditions

For a nucleophilic aromatic substitution to occur at the fluorine position, the aromatic ring must be heavily activated by potent electron-withdrawing groups, such as nitro groups, positioned ortho or para to the fluorine. semanticscholar.org The this compound molecule lacks such activation. The methoxy group at C-1 is electron-donating, and the bromine atoms at C-2 and C-3 are only weakly electron-withdrawing by induction and electron-donating by resonance. Therefore, the electronic properties of the substrate are unfavorable for SNAr at the fluorine position.

While theoretically possible under extremely harsh conditions (high temperature, high pressure, and with very strong nucleophiles), any such reaction would likely be low-yielding and suffer from a lack of selectivity, with competing reactions at the bromine sites or decomposition of the starting material. Without significant electronic activation, the fluorine atom on this compound is considered synthetically inert to nucleophilic displacement. rsc.orgnih.gov

Reactions Involving the Methoxy Group

The reactivity of the methoxy group in this compound is primarily centered around the cleavage of the ether linkage.

Ether Cleavage Reactions

The cleavage of the methyl group from the aromatic ring in this compound typically requires harsh reaction conditions using strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr), or strong Lewis acids like boron tribromide (BBr₃). The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack on the methyl group.

The general mechanism for the acid-catalyzed cleavage of ethers involves the initial protonation of the ether oxygen to form a good leaving group (an alcohol). This is followed by a nucleophilic substitution reaction (Sₙ2) where a nucleophile (e.g., I⁻ or Br⁻) attacks the methyl carbon, displacing the phenol.

Due to the strength of the sp²-hybridized carbon-oxygen bond of the aromatic ring, the cleavage almost exclusively occurs at the alkyl-oxygen bond, resulting in the formation of 2,3-Dibromo-5-fluorophenol and a methyl halide. The stability of the aryl-oxygen bond prevents the formation of a halobenzene and methanol (B129727).

Illustrative Reaction Conditions for Ether Cleavage:

| Reagent | Conditions | Products |

| Hydroiodic Acid (HI) | Reflux | 2,3-Dibromo-5-fluorophenol, Methyl iodide |

| Hydrobromic Acid (HBr) | Reflux | 2,3-Dibromo-5-fluorophenol, Methyl bromide |

| Boron Tribromide (BBr₃) | Inert solvent, low temp. | 2,3-Dibromo-5-fluorophenol, Methyl bromide |

Functionalization of the Alkyl Moiety

Given that the alkyl moiety of the methoxy group is a simple methyl group, opportunities for functionalization are limited. Reactions such as benzylic halogenation are not possible. Any reaction aimed at the methyl group would likely require harsh conditions that could lead to ether cleavage or reactions on the aromatic ring.

Electrophilic Aromatic Substitution on the Anisole (B1667542) Ring

Electrophilic aromatic substitution (EAS) on the this compound ring is governed by the directing effects of the existing substituents: the methoxy group, the two bromine atoms, and the fluorine atom.

Regioselectivity Directing Effects of Halogens and Methoxy Group

The regioselectivity of electrophilic aromatic substitution is determined by the interplay of the electronic effects (both inductive and resonance) of the substituents.

Methoxy Group (-OCH₃): The methoxy group is a strong activating group and is ortho, para-directing. This is due to its ability to donate electron density to the aromatic ring via resonance (+R effect), which stabilizes the arenium ion intermediate when the electrophile attacks the ortho and para positions. The inductive effect (-I) of the electronegative oxygen is weaker than its resonance effect.

Halogens (Br, F): Halogens are deactivating groups due to their strong electron-withdrawing inductive effect (-I). However, they are also ortho, para-directing because they can donate a lone pair of electrons through resonance (+R effect), which helps to stabilize the arenium ion intermediate at the ortho and para positions. openstax.org

In this compound, the positions ortho and para to the strongly activating methoxy group are positions 2, 4, and 6. However, positions 2 and 3 are already substituted with bromine atoms. Therefore, the primary positions for electrophilic attack are positions 4 and 6.

Summary of Directing Effects:

| Substituent | Position | Electronic Effect | Directing Influence |

| -OCH₃ | 1 | +R > -I (Activating) | ortho, para |

| -Br | 2 | -I > +R (Deactivating) | ortho, para |

| -Br | 3 | -I > +R (Deactivating) | ortho, para |

| -F | 5 | -I > +R (Deactivating) | ortho, para |

This table summarizes the general electronic effects of the substituents.

Considering the positions relative to all substituents:

Position 4: para to the methoxy group, ortho to the bromine at position 3, and meta to the bromine at position 2 and the fluorine at position 5.

Position 6: ortho to the methoxy group, meta to the bromine at position 2, and para to the bromine at position 3.

The strong activating and directing effect of the methoxy group will strongly favor substitution at positions 4 and 6.

Limitations due to Existing Substituents

The existing substituents on the this compound ring impose significant limitations on further electrophilic aromatic substitution.

Steric Hindrance: The presence of two bromine atoms at positions 2 and 3 creates considerable steric hindrance around the ring. This steric bulk will likely disfavor substitution at position 4, which is flanked by the bromine at position 3 and the fluorine at position 5. Position 6, being adjacent only to the fluorine at position 5, is sterically less hindered and would be the more probable site of electrophilic attack.

Electronic Deactivation: While the methoxy group is activating, the presence of three deactivating halogen atoms significantly reduces the electron density of the aromatic ring, making it less nucleophilic. Consequently, harsher reaction conditions (e.g., stronger Lewis acids, higher temperatures) may be required to effect electrophilic substitution compared to anisole itself.

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

| Position | Electronic Favorability | Steric Hindrance | Predicted Outcome |

| 4 | High (para to -OCH₃) | High (between -Br and -F) | Minor Product |

| 6 | High (ortho to -OCH₃) | Moderate (next to -F) | Major Product |

This table provides a qualitative prediction of the regioselectivity based on electronic and steric factors.

Synthesis and Characterization of Derivatives and Analogs of 2,3 Dibromo 5 Fluoroanisole

Design Principles for Structural Modification

The design of derivatives from 2,3-Dibromo-5-fluoroanisole is guided by several key principles aimed at systematically modulating the molecule's physicochemical and biological properties. The differential reactivity of the two bromine atoms is a primary consideration. The bromine at the 2-position is flanked by another bromine and a methoxy (B1213986) group, while the bromine at the 3-position is adjacent to a bromine and a fluorine atom. This distinct electronic and steric environment can be exploited for selective functionalization in cross-coupling reactions.

Monosubstituted Derivatives

The synthesis of monosubstituted derivatives of this compound is typically achieved through selective cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. By carefully controlling the reaction conditions, including the catalyst, ligands, and temperature, it is possible to selectively react one of the bromine atoms. For instance, palladium-catalyzed reactions can be tuned to favor the substitution of the more sterically accessible or electronically activated bromine atom.

Below is a representative table of potential monosubstituted derivatives and the synthetic methods that could be employed for their preparation:

| Derivative Name | Substituent | Synthetic Reaction |

| 2-Bromo-3-phenyl-5-fluoroanisole | Phenyl | Suzuki-Miyaura Coupling |

| 2-Bromo-3-vinyl-5-fluoroanisole | Vinyl | Heck Coupling |

| 2-Bromo-3-(phenylethynyl)-5-fluoroanisole | Phenylethynyl | Sonogashira Coupling |

| N-(2-Bromo-5-fluoro-3-methoxyphenyl)acetamide | Acetamido | Buchwald-Hartwig Amination |

The characterization of these monosubstituted derivatives would involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the position of the new substituent, mass spectrometry to verify the molecular weight, and infrared (IR) spectroscopy to identify functional groups.

Disubstituted and Polysubstituted Analogs

Building upon the monosubstituted derivatives, the remaining bromine atom can be subjected to a second, different cross-coupling reaction to generate disubstituted analogs. This sequential functionalization allows for the introduction of two different substituents, leading to a wide range of molecular architectures.

For example, a 2-bromo-3-phenyl-5-fluoroanisole intermediate could undergo a subsequent Sonogashira coupling to yield a 2-(phenylethynyl)-3-phenyl-5-fluoroanisole. Further modifications could involve reactions at the methoxy group or electrophilic aromatic substitution if the introduced groups are sufficiently activating, leading to polysubstituted analogs.

The following table outlines some hypothetical disubstituted analogs and the sequential reactions for their synthesis:

| Analog Name | Substituent 1 | Substituent 2 | Sequential Reactions |

| 2-Phenyl-3-vinyl-5-fluoroanisole | Phenyl | Vinyl | 1. Suzuki-Miyaura, 2. Heck |

| 2-(Phenylethynyl)-3-phenyl-5-fluoroanisole | Phenyl | Phenylethynyl | 1. Suzuki-Miyaura, 2. Sonogashira |

| N-(2-Phenyl-5-fluoro-3-methoxyphenyl)acetamide | Phenyl | Acetamido | 1. Suzuki-Miyaura, 2. Buchwald-Hartwig |

Bioisosteric Replacements of Halogens and Methoxy Group

In medicinal chemistry, bioisosteric replacement is a common strategy to improve the properties of a lead compound while retaining its biological activity. A bioisostere is a molecule or group that has a similar size, shape, and electronic configuration to the original. cambridgemedchemconsulting.com For this compound derivatives, the bromine atoms and the methoxy group are potential sites for such modifications.

The bromine atoms could be replaced with other groups of similar size and lipophilicity, such as a trifluoromethyl group (CF3) or an isopropyl group. cambridgemedchemconsulting.com The methoxy group (-OCH3) could be replaced by other small, neutral groups like a hydroxyl group (-OH), an amino group (-NH2), or even a fluorine atom (-F) to modulate hydrogen bonding potential and metabolic stability. cambridgemedchemconsulting.com Another potential bioisosteric replacement for the methoxy group is a difluoromethyl group (-OCHF2) or a trifluoromethoxy group (-OCF3) to reduce metabolic lability.

| Original Group | Bioisosteric Replacement | Rationale for Replacement |

| Bromine (-Br) | Trifluoromethyl (-CF3) | Similar size, increased lipophilicity |

| Bromine (-Br) | Isopropyl (-CH(CH3)2) | Similar steric bulk |

| Methoxy (-OCH3) | Hydroxyl (-OH) | Introduce hydrogen bonding capability |

| Methoxy (-OCH3) | Amino (-NH2) | Introduce hydrogen bonding capability |

| Methoxy (-OCH3) | Difluoromethoxy (-OCF2H) | Increased metabolic stability |

Libraries of Derivatives for Screening Applications

To efficiently explore the biological activity of derivatives of this compound, combinatorial chemistry approaches can be used to generate libraries of related compounds. These libraries, containing hundreds or thousands of distinct but structurally related molecules, can then be subjected to high-throughput screening against various biological targets.

The synthesis of such libraries would leverage the selective and sequential functionalization strategies discussed previously. By using a variety of boronic acids in Suzuki-Miyaura reactions, different amines in Buchwald-Hartwig aminations, and various alkynes in Sonogashira couplings, a large and diverse set of derivatives can be rapidly synthesized. These libraries are often designed to have a range of physicochemical properties to maximize the chances of identifying a "hit" compound with the desired biological activity.

Applications of 2,3 Dibromo 5 Fluoroanisole As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

There is no scientific literature available that details the use of 2,3-Dibromo-5-fluoroanisole as a starting material or intermediate in the synthesis of complex organic molecules. Methodologies such as cross-coupling reactions or nucleophilic aromatic substitutions, which are common for halogenated aromatics, have not been specifically reported for this compound. Consequently, there are no published reaction schemes, yields, or characterization data for products derived from this compound.

Role in Medicinal Chemistry Scaffolds and Drug Discovery

A review of medicinal chemistry literature and databases of bioactive compounds did not yield any instances of this compound being utilized as a scaffold or building block in drug discovery and development. There are no reports of its incorporation into molecular structures designed for therapeutic purposes or its use in the generation of compound libraries for screening against biological targets.

Contribution to Agrochemical Development

No research has been published detailing the application of this compound in the synthesis of new agrochemicals. The potential of this compound to serve as a precursor for novel herbicides, pesticides, or fungicides has not been explored in the available scientific literature.

Potential in Material Science (e.g., functional polymers, liquid crystals)

There is a lack of information regarding any investigation into the potential of this compound in the field of material science. No studies have been found that explore its use as a monomer in polymerization reactions or as a component in the design of functional materials such as liquid crystals or organic electronics.

Future Research Directions and Open Questions

Development of Novel and More Efficient Synthetic Routes

One-Pot and Tandem Reactions: Designing one-pot or tandem reaction sequences that minimize intermediate purification steps could significantly improve efficiency. For instance, developing a process where the starting fluoroanisole is directly di-brominated with high regioselectivity would be a significant advancement. Methodologies like one-pot three-component diastereoselective domino reactions, which have been used to create other complex heterocyclic systems, could serve as inspiration. nih.gov

C-H Activation/Halogenation: A more direct and atom-economical approach would involve the selective C-H activation and subsequent halogenation of 5-fluoroanisole. While challenging, recent advances in transition-metal-catalyzed C-H functionalization offer a promising avenue. rsc.orgresearchgate.netbeilstein-journals.orgnih.gov Research into directing groups or specific catalyst systems that favor di-bromination at the 2 and 3 positions would be highly valuable.

Flow Chemistry and Microwave-Assisted Synthesis: The application of modern synthetic technologies such as flow chemistry and microwave-assisted synthesis could lead to improved yields, reduced reaction times, and enhanced safety profiles. Microwave assistance has been shown to be effective in synthesizing various heterocyclic compounds and could be adapted for the synthesis of 2,3-Dibromo-5-fluoroanisole precursors or derivatives. mdpi.com

Exploration of Underutilized Reactivity Pathways

The two bromine atoms and the available C-H positions on the this compound ring offer rich possibilities for selective functionalization that remain largely unexplored.

Selective Cross-Coupling Reactions: The differential reactivity of the two bromine atoms could be exploited for selective functionalization. Future work should investigate selective mono- or di-functionalization using transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings. libretexts.orgresearchgate.netyoutube.comtcichemicals.comnih.gov Achieving high selectivity for substitution at either the C2 or C3 position would provide access to a wide array of novel, complex molecules from a single starting material.

Regioselective C-H Functionalization: The C-H bonds at the C4 and C6 positions are potential sites for further modification. Research into directed or non-directed C-H activation could install new functional groups, adding another layer of molecular complexity. The fluorine and methoxy (B1213986) substituents are known to influence the regioselectivity of C-H metalation, a phenomenon that could be systematically studied and exploited. researchgate.net

Selective Debromination: The development of methods for the selective reductive debromination of this compound would be valuable. sioc-journal.cn A protocol to selectively remove one of the two bromine atoms would provide clean access to either 2-Bromo-5-fluoroanisole or 3-Bromo-5-fluoroanisole, which are themselves useful synthetic intermediates.

Advanced Computational Modeling for Predictive Reactivity

The application of computational chemistry can provide deep insights into the reactivity of this compound and guide experimental efforts, saving time and resources.

Predicting Site Selectivity: Density Functional Theory (DFT) and other computational methods can be used to model the electronic structure of the molecule. These models can predict the relative reactivity of the two bromine atoms in cross-coupling reactions or the most likely sites for electrophilic or nucleophilic attack. This predictive power can help in the rational design of experiments to achieve desired regioselectivities.

Reaction Mechanism Elucidation: Computational studies can elucidate the mechanisms of potential reactions, such as C-H activation or selective cross-coupling. By calculating transition state energies and reaction profiles, researchers can understand the factors that control selectivity and optimize reaction conditions to favor the desired product.

In Silico Design of Derivatives: Computational tools can be used to design new derivatives of this compound with specific electronic or steric properties. This in silico screening can help prioritize synthetic targets for applications in materials or medicinal chemistry.

Design and Synthesis of Derivatives with Targeted Biological Activities

Halogenated aromatic compounds are prevalent in pharmaceuticals and agrochemicals. The this compound scaffold is an attractive starting point for the synthesis of novel, biologically active molecules. nih.gov

Scaffold for Drug Discovery: The bromine atoms serve as versatile handles for introducing a wide range of functional groups and heterocyclic moieties known to possess biological activity. mdpi.commdpi.comchemmethod.com For instance, derivatives incorporating 1,3,4-thiadiazole, pyrido[2,3-d]pyrimidine, or benzothiazole (B30560) rings could be synthesized and screened for various activities. mdpi.comchemmethod.comresearchgate.net

Anticancer and Antimicrobial Agents: Many fluorinated and brominated compounds exhibit potent anticancer and antimicrobial properties. researchgate.netnih.gov Future research should focus on creating libraries of this compound derivatives via parallel synthesis and screening them against various cancer cell lines (such as lung, liver, and colon cancer) and microbial strains. mdpi.com

Structure-Activity Relationship (SAR) Studies: A systematic exploration of derivatives will allow for the establishment of clear structure-activity relationships. By correlating changes in the molecular structure with changes in biological activity, researchers can rationally design more potent and selective therapeutic agents.

The table below outlines potential avenues for synthesizing biologically active derivatives.

| Derivative Class | Synthetic Strategy | Potential Biological Activity |

| Biaryl Compounds | Suzuki-Miyaura coupling at one or both bromine positions | Anticancer, Antifungal |

| Heterocyclic Ethers | Buchwald-Hartwig C-O coupling | Antimicrobial |

| Aminated Derivatives | Buchwald-Hartwig C-N coupling | Kinase Inhibitors |

| Acetylenic Compounds | Sonogashira coupling | Antiviral, Anticancer |

Investigation of Material Science Applications

The unique electronic and physical properties imparted by the halogen and methoxy substituents suggest that this compound and its derivatives could find applications in material science.

Organic Electronics: Biaryl structures, which can be synthesized from di-bromo compounds via Suzuki coupling, are common motifs in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and liquid crystals. tcichemicals.com Derivatives of this compound could be investigated as new materials for these applications.

Flame Retardants: Brominated compounds are widely used as flame retardants. While there is a trend towards halogen-free materials, the demand for high-performance flame retardants in specific applications remains. datainsightsmarket.com The high bromine content of this compound suggests that it or its oligomeric derivatives could be explored for this purpose.

Specialty Polymers and Solvents: The compound could be used as a monomer for the synthesis of specialty polymers with high refractive indices or specific thermal properties. Furthermore, related compounds like anisole (B1667542) have been explored as environmentally friendly or "green" solvents in applications such as the fabrication of perovskite solar cells, suggesting a potential role for functionalized anisoles in sustainable technologies. mdpi.comresearchgate.net

Q & A

Q. What are the established synthetic routes for 2,3-Dibromo-5-fluoroanisole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves bromination of a fluorinated anisole precursor. For example, selective bromination at the 2- and 3-positions can be achieved using reagents like under controlled temperatures (0–25°C) in a solvent such as or . Optimization requires monitoring reaction kinetics via to avoid over-bromination. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, with yields reported between 60–85% for analogous bromo-fluoroanisoles .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

- Methodological Answer : Key techniques include:

- : Assign aromatic proton signals using coupling constants () and substituent-induced deshielding.

- Mass Spectrometry (EI-MS): Confirm molecular ion peaks ( at ) and isotopic patterns (Br).

- FT-IR: Identify methoxy () and C-Br () stretches.

Conflicting data, such as unexpected splitting in NMR, should be resolved by repeating experiments under anhydrous conditions or using deuterated solvents to exclude moisture interference .

Q. What are the recommended handling and storage protocols for this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use nitrile gloves, fume hoods, and explosion-proof refrigerators due to volatility ().

- Storage : Keep in amber glass vials under inert gas (Ar/N) at –20°C to prevent photodegradation and hydrolysis.

- Safety : Avoid contact with strong oxidizers (risk of exothermic decomposition). Toxicity data for analogs suggest LD > 2000 mg/kg (oral, rat), but always conduct a risk assessment before use .

Advanced Research Questions

Q. How does the electronic environment of substituents in this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine and bromine atoms deactivate the aromatic ring, directing electrophilic substitution to the para position of the methoxy group. In Suzuki-Miyaura coupling, the bromine at position 3 is more reactive due to reduced steric hindrance compared to position 2. Use Pd(PPh) as a catalyst with KCO base in THF/HO (3:1) at 80°C for 12 hours. Monitor regioselectivity via GC-MS and compare with DFT-calculated Fukui indices .

Q. What strategies can be employed to resolve contradictions in crystallographic data for halogenated anisoles like this compound?

- Methodological Answer : For X-ray crystallography:

- Use the SHELXL program for refinement, leveraging its robust handling of heavy atoms (Br) and anisotropic displacement parameters.

- Address disorder in methoxy groups by applying restraints (e.g., DELU, SIMU) during refinement.

- Validate hydrogen bonding networks using Mercury software, comparing with similar structures in the Cambridge Structural Database (CSD). Contradictions in unit cell parameters may arise from twinning; test for pseudo-merohedral twinning using PLATON’s TWINABS .

Q. How can computational methods be integrated with experimental data to predict the regioselectivity of nucleophilic aromatic substitution in this compound derivatives?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify electrophilic hotspots.

- Compare computed activation energies () for substitution at positions 2 vs. 3.

- Validate predictions experimentally by reacting with NaN in DMF at 100°C and analyzing product ratios via . For example, a higher at position 2 (due to steric hindrance from methoxy) correlates with preferential substitution at position 3 .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental chemical shifts in this compound?

- Methodological Answer :

- Compute shifts using gauge-including atomic orbital (GIAO) methods (e.g., B3LYP/cc-pVTZ).

- If experimental shifts deviate >2 ppm, check for solvent effects (e.g., chloroform vs. DMSO-d) or aggregation.

- Recalibrate referencing using internal standards (CFCl) and confirm spectrometer tuning .

Application-Oriented Questions

Q. What role does this compound play in the synthesis of fluorinated polymers for electronic materials?

- Methodological Answer : As a monomer, it introduces bromine sites for post-polymerization functionalization (e.g., Sonogashira coupling with alkynes). The fluorine enhances thermal stability () and dielectric properties. Optimize polymerization via Heck coupling with Pd catalysts, monitoring molecular weight by GPC-MALLS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.